Cas no 2171875-06-0 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-4,4,4-trifluorobutanoic acid)

3-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-4,4,4-trifluorobutanoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. The compound features an Fmoc-protected amine group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. Its trifluorobutanoic acid moiety introduces hydrophobicity and metabolic stability, making it valuable for modifying peptide properties or probing structure-activity relationships. The methyl substitution at the α-carbon enhances steric control, while the fluorine atoms offer opportunities for 19F NMR studies or bioisosteric replacement. This reagent is particularly useful for synthesizing fluorinated peptidomimetics or optimizing peptide-based therapeutics. Its high purity and well-defined structure facilitate reproducible results in research and development settings.
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-4,4,4-trifluorobutanoic acid structure
2171875-06-0 structure
Product Name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-4,4,4-trifluorobutanoic acid
CAS No:2171875-06-0
MF:C24H25F3N2O5
MW:478.460917234421
CID:6079939
PubChem ID:165579253
Update Time:2025-06-09

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-4,4,4-trifluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-4,4,4-trifluorobutanoic acid
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-4,4,4-trifluorobutanoic acid
    • EN300-1528592
    • 2171875-06-0
    • Inchi: 1S/C24H25F3N2O5/c1-3-23(2,21(32)28-19(12-20(30)31)24(25,26)27)29-22(33)34-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,3,12-13H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: OSIDVZPSTNGIJG-UHFFFAOYSA-N
    • SMILES: FC(C(CC(=O)O)NC(C(C)(CC)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(F)F

Computed Properties

  • Exact Mass: 478.17155639g/mol
  • Monoisotopic Mass: 478.17155639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 739
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 105Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-4,4,4-trifluorobutanoic acid Pricemore >>

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Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-4,4,4-trifluorobutanoic acid

Recent Advances in the Study of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-4,4,4-trifluorobutanoic acid (CAS: 2171875-06-0)

The compound 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-4,4,4-trifluorobutanoic acid (CAS: 2171875-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluorobutanoic acid moiety and fluorenylmethoxycarbonyl (Fmoc) protecting group, is being explored for its potential applications in peptide synthesis, drug development, and targeted therapeutics. Recent studies have focused on its role as a versatile building block in solid-phase peptide synthesis (SPPS) and its ability to enhance the stability and bioavailability of peptide-based drugs.

One of the key areas of research involving this compound is its use in the synthesis of modified peptides with improved pharmacokinetic properties. The trifluoromethyl group in the butanoic acid side chain introduces steric and electronic effects that can significantly alter the peptide's interaction with biological targets. Recent publications have highlighted its utility in creating peptide analogs resistant to enzymatic degradation, thereby extending their half-life in vivo. For instance, a 2023 study demonstrated that incorporating this compound into a peptide sequence resulted in a 2.5-fold increase in plasma stability compared to its non-fluorinated counterpart.

Another promising avenue of research explores the compound's potential in targeted drug delivery systems. The Fmoc group, commonly used in peptide chemistry, allows for selective deprotection under mild conditions, making it an attractive candidate for constructing stimuli-responsive drug carriers. A recent preclinical study utilized this compound to develop a pH-sensitive peptide conjugate that releases its payload specifically in the acidic tumor microenvironment. The results showed a 40% reduction in off-target effects compared to traditional chemotherapy agents.

From a synthetic chemistry perspective, advances have been made in optimizing the preparation of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-4,4,4-trifluorobutanoic acid. A 2024 publication described a novel catalytic method that improves the yield of this compound by 35% while reducing the formation of byproducts. This development is particularly significant for scaling up production for clinical applications. Additionally, computational studies have provided insights into the compound's conformational preferences, which are crucial for rational drug design.

Looking ahead, researchers are investigating the broader applications of this compound beyond peptide therapeutics. Preliminary data suggest its potential in creating fluorinated small-molecule inhibitors for protein-protein interactions, a challenging target class in drug discovery. The unique properties of the trifluorobutanoic acid moiety may offer new opportunities for modulating these interactions with high specificity. As the field continues to evolve, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamido-4,4,4-trifluorobutanoic acid is poised to play an increasingly important role in the development of next-generation biopharmaceuticals.

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